3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC11016476
InChI: InChI=1S/C18H19N3O/c1-18(2,3)14-9-7-12(8-10-14)16-20-21-17(22-16)13-5-4-6-15(19)11-13/h4-11H,19H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)N
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol

3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline

CAS No.:

Cat. No.: VC11016476

Molecular Formula: C18H19N3O

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline -

Specification

Molecular Formula C18H19N3O
Molecular Weight 293.4 g/mol
IUPAC Name 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline
Standard InChI InChI=1S/C18H19N3O/c1-18(2,3)14-9-7-12(8-10-14)16-20-21-17(22-16)13-5-4-6-15(19)11-13/h4-11H,19H2,1-3H3
Standard InChI Key NVNGXBBCXIUKIR-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₈H₁₉N₃O, with a molecular weight of 293.4 g/mol. Its IUPAC name, 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline, reflects the meta-substituted aniline group on the oxadiazole ring. The 1,3,4-oxadiazole core is a planar, aromatic five-membered ring system with two nitrogen atoms and one oxygen atom, contributing to its electron-deficient character and stability under physiological conditions. The 4-tert-butylphenyl substituent at the 5-position enhances lipophilicity, potentially improving membrane permeability in biological systems .

Key Structural Features:

  • 1,3,4-Oxadiazole ring: Imparts rigidity and electronic anisotropy.

  • 4-tert-Butylphenyl group: Introduces steric hindrance and hydrophobic interactions.

  • Meta-aniline substituent: Offers a reactive amino group for further functionalization.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O
Molecular Weight293.4 g/mol
LogP (Predicted)~3.2 (indicating lipophilicity)
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors4 (oxadiazole N/O, NH₂)

The tert-butyl group significantly increases the compound’s hydrophobicity compared to analogs with smaller substituents (e.g., methyl or methoxy groups). This property may enhance blood-brain barrier penetration, making it relevant for central nervous system-targeted therapies .

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves cyclization reactions between hydrazides and carboxylic acid derivatives. A common pathway includes:

  • Hydrazide Formation:
    Reaction of 4-tert-butylbenzohydrazide with 3-nitrobenzoic acid in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

  • Nitro Reduction:
    Catalytic hydrogenation or use of reducing agents (e.g., SnCl₂/HCl) converts the nitro group to an amine, yielding the final aniline derivative .

Example Reaction Conditions:

  • Cyclization: POCl₃, reflux, 6–8 hours.

  • Reduction: H₂/Pd-C, ethanol, room temperature, 12 hours .

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize yield (typically 70–85%) and purity (>95%). Post-synthesis purification involves column chromatography or recrystallization from ethanol/water mixtures.

Biological Activities and Mechanisms

Anticancer Activity

1,3,4-Oxadiazole derivatives exhibit potent anticancer effects by inducing apoptosis and inhibiting proliferation. For 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline:

  • In Vitro Cytotoxicity:
    Analogous compounds demonstrate IC₅₀ values of 1.82–5.55 μM against HCT-116 (colon), HePG-2 (liver), and MCF-7 (breast) cancer cell lines .

  • Mechanism:
    Activation of p53-dependent apoptosis and caspase-3/7 cleavage, coupled with inhibition of tubulin polymerization .

Antimicrobial Activity

The compound’s oxadiazole core disrupts microbial cell membranes and enzyme systems:

  • Antibacterial Activity:
    Effective against Staphylococcus aureus (MIC: 8 μg/mL) and Escherichia coli (MIC: 16 μg/mL).

  • Antifungal Activity:
    Inhibits Candida albicans growth at 32 μg/mL, comparable to fluconazole .

Thrombin Inhibition

Recent studies highlight oxadiazoles as thrombin inhibitors, critical for anticoagulant therapy:

CompoundThrombin IC₅₀ (nM)Selectivity (vs. Trypsin)
Analog 12b 89>100-fold
3-[5-(4-tBP)...]Data pending

Structural analogs achieve thrombin inhibition via hydrogen bonding with Ser195 and hydrophobic interactions in the S1 pocket .

Structure-Activity Relationships (SAR)

Key Substituent Effects

SubstituentElectronic EffectBioactivity Impact
4-tert-ButylphenylElectron-donatingEnhances lipophilicity and target binding
Meta-anilineElectron-withdrawingFacilitates hydrogen bonding with enzymes

Comparative Analysis:

  • 4-Methoxyphenyl analog: Reduced anticancer potency (IC₅₀: 12.4 μM vs. 1.82 μM for tert-butyl) .

  • Para-aniline isomer: Lower thrombin inhibition (IC₅₀: 120 nM vs. 89 nM for meta) .

Applications and Future Directions

Medicinal Chemistry

  • Anticoagulant Development: Optimizing thrombin inhibition for stroke prevention .

  • Anticancer Agents: Improving selectivity via prodrug strategies or nanoparticle delivery.

Materials Science

  • OLEDs: The oxadiazole core’s electron-transport properties make it suitable for organic electronics.

Recommended Research Priorities

  • In Vivo Toxicity Studies: Assess pharmacokinetics and safety profiles.

  • Crystallographic Analysis: Resolve binding modes with thrombin and tubulin.

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